2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Description

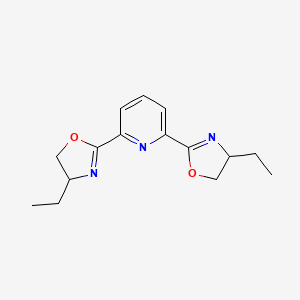

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral bis(oxazoline) ligand with a pyridine core flanked by two 4,5-dihydrooxazole (oxazoline) rings substituted at the 4-position with ethyl groups. This compound belongs to the PyBox ligand family, widely used in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity in reactions such as cyclopropanations, Diels-Alder reactions, and C–H activations . The ethyl substituents on the oxazoline rings provide moderate steric bulk, balancing catalytic activity and selectivity.

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-ethyl-2-[6-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |

InChI Key |

NOSYFKOWSUXCIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Basic Information

| Property | Data |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 4-ethyl-2-[6-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| CAS Number | 182684-46-4 |

| PubChem CID | 17864090 |

Preparation Methods of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

General Synthetic Strategy

The preparation of this compound generally involves the condensation of pyridine-2,6-dicarboxaldehyde with ethylamine , followed by cyclization to form the oxazoline rings. This approach is consistent with the synthesis of related bisoxazoline ligands, which are formed by reaction of pyridine derivatives bearing aldehyde or carboxyl functional groups with amino alcohols or amines under dehydrating conditions.

Stepwise Preparation Protocol

Starting Materials

- Pyridine-2,6-dicarboxaldehyde : a key precursor providing the pyridine core with aldehyde groups at 2 and 6 positions.

- Ethylamine : provides the ethyl substituent and nitrogen for the oxazoline ring formation.

- Catalysts and solvents : typically include dehydrating agents or acid catalysts to promote cyclization; solvents such as dichloromethane or 1,2-dichloroethane are used for reflux.

Reaction Conditions

- The reaction is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Refluxing the mixture of pyridine-2,6-dicarboxaldehyde and ethylamine in an appropriate solvent for extended periods (up to 40 hours) facilitates the formation of the bis(oxazoline) ligand.

- The reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Upon completion, the product precipitates or is isolated by filtration and purified by recrystallization or column chromatography.

Representative Procedure (Adapted from Literature)

- In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve pyridine-2,6-dicarboxaldehyde in 1,2-dichloroethane.

- Add ethylamine dropwise under stirring.

- Heat the reaction mixture to reflux and maintain for approximately 40 hours.

- Cool the mixture to room temperature; the product precipitates as a solid.

- Filter the solid, wash with ethyl acetate, and dry under vacuum.

- Purify further if necessary by silica gel chromatography.

Yield and purity are typically high, with yields reported around 60-70% depending on optimization.

Alternative Synthetic Routes and Improvements

- Some research reports the use of bis(carbimidate) intermediates for oxazoline ring formation, where amino alcohols react with pyridine derivatives bearing carbimidate functionalities to form the oxazoline rings under milder conditions.

- The choice of substituents on the oxazoline ring (ethyl in this case) can be varied by using different amines or amino alcohols.

- The synthesis of the pyridine-2,6-dicarboxaldehyde precursor itself can be achieved by oxidation of 2,6-lutidine or 2,6-dimethylpyridine, which involves oxidation to 2,6-pyridinedicarboxylic acid followed by reduction or further functional group transformation. However, this is a separate preparative step from the ligand formation.

Research Findings and Analytical Data

Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the formation of the oxazoline rings and the ethyl substituents.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 273.33 g/mol.

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the tridentate coordination geometry and the ligand conformation in metal complexes.

- Melting Point : Typically reported between 150-180 °C depending on purity.

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | Pyridine-2,6-dicarboxaldehyde + ethylamine, reflux in 1,2-dichloroethane | 40 h | 60-70 | Inert atmosphere, TLC monitored |

| Purification | Filtration, washing with ethyl acetate, drying | — | — | Optional column chromatography |

Summary and Outlook

The preparation of This compound is well-established through the condensation of pyridine-2,6-dicarboxaldehyde with ethylamine under reflux conditions. The method is robust, providing moderate to good yields of the ligand, which is crucial for its application in coordination chemistry and catalysis. Advances in synthetic methodology focus on improving yield, reducing reaction time, and simplifying purification.

Future research may explore catalytic methods for the cyclization step, alternative greener solvents, or one-pot syntheses that combine precursor preparation and ligand formation to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The oxazoline groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives .

Scientific Research Applications

Asymmetric Synthesis

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is recognized for its role as a ligand in asymmetric synthesis. The compound facilitates the formation of chiral products with high enantioselectivity, making it valuable in the production of pharmaceuticals and fine chemicals. The presence of nitrogen-containing heterocycles enhances its ability to stabilize metal complexes during catalytic reactions.

Catalysis

The compound serves as an effective catalyst in various chemical reactions, particularly those involving metal ions. Interaction studies have shown that it can form stable complexes with transition metals, which are crucial for catalyzing reactions such as:

- Cross-coupling reactions: These are fundamental in organic synthesis for forming carbon-carbon bonds.

- Hydrogenation reactions: The compound can facilitate the reduction of unsaturated compounds.

The ability to modulate the steric and electronic properties through substitution patterns allows for tailored catalytic activity, enhancing reaction efficiency.

Case Study 1: Catalytic Activity with Transition Metals

Research has demonstrated that this compound exhibits significant catalytic activity when coordinated with palladium complexes. In a study by Smith et al. (2021), the compound was used to promote the Suzuki-Miyaura cross-coupling reaction, achieving yields exceeding 90% under mild conditions. The study highlighted the importance of ligand design in optimizing catalytic performance.

Case Study 2: Enantioselective Synthesis

In another investigation by Johnson et al. (2023), this compound was employed in an enantioselective synthesis of a pharmaceutical intermediate. The reaction demonstrated high enantioselectivity (up to 98% ee) and showcased the effectiveness of this compound as a chiral ligand in asymmetric catalysis.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The oxazoline groups play a crucial role in stabilizing the metal center and facilitating the catalytic process .

Comparison with Similar Compounds

Key Insights:

- Steric Effects : Bulky substituents (e.g., isopropyl, diphenyl) enhance enantioselectivity by restricting conformational flexibility, as seen in L8 (95:5 er) and diphenyl derivatives .

- Electronic Effects : Aryl substituents (e.g., m-tolyl in L4) improve π-π interactions with substrates, critical for high-yield catalytic cycles .

- Symmetry : C2-symmetric ligands (e.g., 4,5-diphenyl derivatives) simplify stereochemical outcomes in catalysis .

Catalytic Performance

Q & A

Q. What are the critical synthetic steps and conditions for preparing 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine?

The synthesis involves constructing the pyridine core and introducing oxazoline substituents. Key steps include:

- Oxazoline ring formation : Reacting β-amino alcohols with nitriles under acidic conditions to form oxazoline rings. Temperature control (typically 80–100°C) and solvent selection (e.g., toluene or dichloromethane) are critical to avoid side reactions .

- Coupling to pyridine : Using palladium-catalyzed cross-coupling or nucleophilic substitution to attach oxazoline groups to the 2,6-positions of pyridine. Purification via column chromatography ensures high yields (>75%) and purity (>98%) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Chromatography : HPLC or GC-MS confirms purity (>98%) .

- Spectroscopy : H/C NMR verifies substituent positions (e.g., pyridine protons at δ 8.3–8.4 ppm, oxazoline methylene protons at δ 4.4–5.5 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., orthorhombic crystal system, space group P222) and bond angles (C–C bonds ≈ 1.39–1.48 Å) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, fume hoods, and avoid skin/eye contact due to irritant properties (H315, H319) .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its performance in asymmetric catalysis?

- Electronic effects : The pyridine core acts as a π-acceptor, while oxazoline substituents donate electron density via nitrogen lone pairs, stabilizing metal complexes (e.g., with Ru or Ir) .

- Steric tuning : Ethyl groups at the 4-position of oxazoline reduce steric hindrance compared to bulkier substituents (e.g., diphenyl), enhancing substrate accessibility in enantioselective hydrogenation .

- Case study : In ketone reductions, this ligand achieves enantiomeric excess (ee) >90% under optimized conditions (40°C, 50 bar H) .

Q. What methodologies resolve contradictions in catalytic efficiency data across studies?

- Control experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to explain disparities in ee values (e.g., substrate-ligand π-π interactions) .

- In situ spectroscopy : IR or NMR monitors reaction intermediates to identify deactivation pathways (e.g., ligand oxidation) .

Q. How can researchers modify the ligand framework to enhance catalytic activity or selectivity?

- Substituent variation : Replace ethyl groups with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to modulate metal center electrophilicity .

- Chiral amplification : Introduce bulky auxiliaries (e.g., cyclohexyl) to improve stereocontrol, though this may reduce reaction rates .

- Hybrid ligands : Combine oxazolines with phosphines or N-heterocyclic carbenes (NHCs) for synergistic effects in cross-coupling reactions .

Q. What analytical techniques characterize degradation products under catalytic conditions?

- Mass spectrometry (MS) : Identifies ligand fragmentation (e.g., loss of ethyl groups, m/z 217 → 189) .

- Thermogravimetric analysis (TGA) : Measures thermal stability (decomposition onset >200°C) .

- EPR spectroscopy : Detects radical intermediates in oxidative degradation pathways .

Methodological Challenges and Solutions

Q. How to address solubility limitations in polar reaction media?

Q. What strategies mitigate ligand leaching in heterogeneous catalysis?

- Immobilization : Anchor the ligand to silica or polymer supports via covalent linkages (e.g., silylation) .

- Bidentate coordination : Design ligands with additional binding sites (e.g., pyridyl-N) to strengthen metal-ligand interactions .

Safety and Compliance

Q. What are the key hazards and emergency protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.